2-Chloro-4-(3,5-dimethylphenyl)phenol
Description
2-Chloro-4-(3,5-dimethylphenyl)phenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom and two methyl groups attached to a phenyl ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics .
Properties
IUPAC Name |
2-chloro-4-(3,5-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(15)8-11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIACOGURTZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685871 | |
| Record name | 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-17-9 | |
| Record name | 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,5-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,5-dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Chloro-4-(3,5-dimethylphenyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,5-dimethylphenyl)phenol involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and the inhibition of essential cellular processes. This results in the death of the microorganisms. The compound targets various molecular pathways involved in cell membrane synthesis and function .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: This compound is structurally similar and shares similar antimicrobial properties.
2-Chloro-5-hydroxy-1,3-dimethylbenzene: Another related compound with similar chemical properties.
Uniqueness
2-Chloro-4-(3,5-dimethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as an antimicrobial agent and its versatility in various applications make it a valuable compound in scientific research and industry .
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